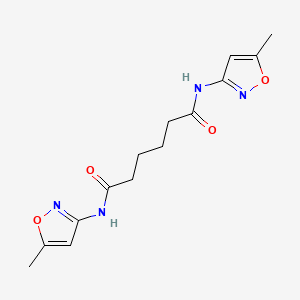![molecular formula C12H14ClN5O3 B4589322 1-(2-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4589322.png)
1-(2-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
説明
1-(2-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClN5O3 and its molecular weight is 311.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0785170 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Pyrazole derivatives, similar to the queried compound, have been studied for their effectiveness as corrosion inhibitors. For instance, 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester (P1) and its ethyl ester variant (P2) demonstrated significant inhibition of steel corrosion in hydrochloric acid. These compounds reduced the corrosion rate, with inhibition efficiency reaching 98.5% at 10^-3 M concentration of P2. The study also explored the thermodynamics of activation and adsorption, contributing to the understanding of corrosion inhibition mechanisms by pyrazole compounds (Herrag et al., 2007).
Synthesis and Structural Studies
Pyrazole derivatives have been a subject of interest in synthesis and structural analysis. A study focused on converting 1H-pyrazole-3-carboxylic acid into various carboxamides and carboxylates, providing insights into the structure of these new compounds through spectroscopic data and elemental analyses. This research contributes to the broader understanding of pyrazole derivatives' chemical properties and potential applications (Yıldırım et al., 2005).
Potential Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives has shown promising results in antimicrobial and anticancer activities. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate displayed significant antimicrobial activity and, in some cases, greater anticancer activity than reference drugs like doxorubicin. This highlights the potential therapeutic applications of pyrazole derivatives in treating infections and cancer (Hafez et al., 2016).
Coordination Chemistry
Pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their coordination and chelation properties with various metal ions. The research presents detailed structural analyses of novel mononuclear CuII/CoII coordination complexes, contributing to the field of coordination chemistry and the potential development of new materials (Radi et al., 2015).
Electrochemiluminescence
Transition metal complexes with pyrazolecarboxylic acid derivatives have been explored for their electrochemiluminescence (ECL) properties. These studies are significant in developing new materials for ECL applications, potentially useful in various analytical and sensing technologies (Feng et al., 2016).
特性
IUPAC Name |
1-[2-[(4-chloro-2-ethylpyrazol-3-yl)methylamino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O3/c1-2-18-10(8(13)5-15-18)6-14-11(19)7-17-4-3-9(16-17)12(20)21/h3-5H,2,6-7H2,1H3,(H,14,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXWPTSZWROXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4589245.png)
![2-(2-fluorophenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4589256.png)
![N-(2,5-dimethylphenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4589263.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4589264.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B4589270.png)

![3-methyl-N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4589290.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4589295.png)
![methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4589300.png)
![3,6-DIETHYL 4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B4589304.png)
![N-cyclopropyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4589309.png)
![N-(4-ethylphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4589312.png)
![2-ethyl 4-methyl 3-methyl-5-[(2-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4589319.png)
![13-ethyl-5,5-dimethyl-15-prop-2-enoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4589343.png)
